6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

Catalog No.
S539170
CAS No.
1467057-23-3
M.F
C19H16ClNO3
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indo...

CAS Number

1467057-23-3

Product Name

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

IUPAC Name

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)

InChI Key

FHQXLWCFSUSXBF-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

Solubility

Soluble in DMSO

Synonyms

PF-06409577; PF06409577; PF 06409577; PF-6409577; PF6409577; PF 6409577.

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

Description

The exact mass of the compound 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is 341.0819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Oncology

Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Osteosarcoma (OS) .

Summary of the Application: PF-06409577, a potent and direct activator of AMP-activated protein kinase (AMPK), has been investigated for its potential activity against human OS cells .

Methods of Application: In established (U2OS, MG-63, and SaOs-2 lines) and primary human OS cells, PF-06409577 was applied to test its effects on cell viability, proliferation, apoptosis, and cell cycle . The compound was also tested in vivo, with oral administration at well-tolerated doses to severe combined immunodeficient mice .

Results or Outcomes: PF-06409577 inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest. It induced AMPK activation, mTORC1 inhibition, autophagy induction, and downregulation of multiple receptor tyrosine kinase in OS cells . In vivo, PF-06409577 potently inhibited the growth of U2OS cells and primary human OS cells .

Application in Cardiovascular Research

Specific Scientific Field: This research is in the field of Cardiovascular Research, focusing on Atherosclerosis .

Summary of the Application: PF-06409577 has been studied for its effects on macrophages, with the aim of reducing atherosclerosis .

Methods of Application: The compound was applied to Bone Marrow-Derived Macrophages (BMDMs), and its effects on fatty acid and cholesterol synthesis, as well as on transcripts related to the inflammatory response and autophagy, were studied .

Results or Outcomes: Treatment of BMDMs with PF-06409577 suppressed fatty acid and cholesterol synthesis and transcripts related to the inflammatory response while increasing transcripts important for autophagy through AMPKb1 .

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a synthetic compound belonging to the indole-3-carboxylic acid class. Its chemical formula is C19H16ClNO3, and it features a unique structure that includes a chloro group, a cyclobutyl moiety, and an indole core. This compound has been identified as a selective activator of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy regulation and metabolism. Due to its pharmacological properties, PF-06409577 has been investigated for potential therapeutic applications, particularly in the treatment of diabetic nephropathy .

PF-06409577 directly activates the β1-containing isoforms of AMPK, an enzyme involved in regulating cellular energy metabolism []. The exact mechanism of activation is not fully elucidated, but it's believed to involve allosteric modulation, where PF-06409577 binds to a site on AMPK that alters its shape and activity []. This activation can lead to increased fatty acid oxidation and glucose uptake in cells [].

, primarily involving glucuronidation. This process is facilitated by uridine diphosphoglucuronosyl transferase (UGT) isoforms, particularly UGT1A1. The compound is selectively glucuronidated at its carboxylic acid group, leading to the formation of an acyl glucuronide metabolite. This metabolic pathway is significant as it influences the compound's pharmacokinetics and bioavailability in biological systems .

The primary biological activity of 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid lies in its ability to activate AMPK. This activation is associated with various metabolic benefits, including improved glucose uptake and enhanced lipid metabolism. The compound has demonstrated potential in preclinical models for managing conditions related to energy dysregulation, such as obesity and type 2 diabetes . Notably, PF-06409577 has shown resistance to oxidative modifications by cytochrome P450 enzymes, suggesting a favorable metabolic profile .

The synthesis of 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid involves multiple steps:

  • Indole Formation: The starting material typically involves the synthesis of an indole derivative.
  • Chlorination: Chlorination introduces the chloro substituent at the 6-position of the indole ring.
  • Cyclobutyl Hydroxylation: A cyclobutyl group is introduced and subsequently hydroxylated to form the 1-hydroxycyclobutyl moiety.
  • Carboxylic Acid Formation: The final step involves the introduction of the carboxylic acid functionality at the 3-position of the indole.

These steps may involve various reagents and conditions tailored to ensure high yield and purity of the final product .

PF-06409577 has potential applications in:

  • Pharmaceutical Development: As a candidate for treating metabolic disorders such as diabetic nephropathy due to its AMPK activation properties.
  • Research: Utilized in studies investigating metabolic pathways and drug metabolism due to its unique structural characteristics and biological effects.

The compound's ability to selectively activate AMPK makes it a valuable tool in both therapeutic and research contexts .

Interaction studies have focused on PF-06409577's substrate specificity for UGT enzymes. It has been identified as a highly selective substrate for UGT1A1 compared to other substrates like β-Estradiol. Understanding these interactions is crucial for predicting drug-drug interactions and metabolic pathways that can affect therapeutic efficacy and safety profiles .

Several compounds share structural similarities with 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid. Below are some notable examples:

Compound NameStructureUnique Features
PF-06282999Similar indole structureExhibits different selectivity towards UGT isoforms
PF-06372865Indole derivativeFocused on different therapeutic targets
BAY 87-2243Indole-based compoundKnown for distinct pharmacological effects

The uniqueness of PF-06409577 lies in its specific activation of AMPK and its selectivity for glucuronidation by UGT1A1, which differentiates it from other compounds in terms of both mechanism of action and metabolic processing .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

341.0818711 g/mol

Monoisotopic Mass

341.0818711 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A89WAM8FBH

Wikipedia

6-chloranyl-5-[4-(1-oxidanylcyclobutyl)phenyl]-1~{H}-indole-3-carboxylic acid

Dates

Modify: 2023-08-15
1: Cameron KO, Kung DW, Kalgutkar AS, Kurumbail RG, Miller R, Salatto CT, Ward J, Withka JM, Bhattacharya SK, Boehm M, Borzilleri KA, Brown JA, Calabrese M, Caspers NL, Cokorinos E, Conn EL, Dowling MS, Edmonds DJ, Eng H, Fernando DP, Frisbie R, Hepworth D, Landro J, Mao Y, Rajamohan F, Reyes AR, Rose CR, Ryder T, Shavnya A, Smith AC, Tu M, Wolford AC, Xiao J. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. J Med Chem. 2016 Aug 4. [Epub ahead of print] PubMed PMID: 27490827.

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